2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol
Description
2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol is a pyrazole-derived ethanolamine compound characterized by a 1-(methylpropyl) substituent on the pyrazole ring and an ethanolamine side chain. The methylpropyl (sec-butyl) group introduces steric bulk and moderate lipophilicity, which may influence membrane permeability and target binding. Synthesis methods for analogous molecules, such as FM, involve multi-step organic reactions, including pyrazole functionalization and amine coupling .
Properties
IUPAC Name |
2-[(1-butan-2-ylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-3-9(2)13-8-10(7-12-13)6-11-4-5-14/h7-9,11,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZMSKURKXQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets. For instance, some pyrazole derivatives have shown potent activity against Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a pivotal role in many biological processes including metabolism and aging.
Mode of Action
The pyrazole ring is a common motif in many biologically active compounds and is known to interact with various biological targets.
Biochemical Pathways
Given the potential interaction with nampt, it could potentially affect the nad+ salvage pathway. This pathway is crucial for cellular energy metabolism and has been implicated in various diseases.
Biological Activity
2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a pyrazole ring and an amino alcohol moiety. Its molecular formula is , and it has been studied for various biological activities, particularly as an enzyme inhibitor and its effects on metabolic pathways.
Chemical Structure and Properties
The compound features a methylpropyl group attached to the pyrazole, enhancing its stability and potential biological activity. The specific arrangement of functional groups allows for diverse interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 196.26 g/mol |
| CAS Number | 2105309-10-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, particularly against dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. In vitro assays have shown that this compound can inhibit DHODH effectively, suggesting potential applications in treating diseases where pyrimidine metabolism is disrupted, such as cancer and autoimmune disorders .
Neuropharmacological Effects
The anxiolytic-like effects of related pyrazole compounds have been documented, indicating that modifications to the pyrazole structure can influence neuropharmacological activity. For example, a study on a similar compound showed that it mediated anxiolytic effects through benzodiazepine and nicotinic pathways . This suggests that this compound may also possess neuroactive properties worth exploring.
The mechanisms by which this compound exerts its biological effects are likely multifaceted. The compound’s ability to interact with various receptors and enzymes may lead to modulation of critical biological pathways. For example:
- Enzyme Inhibition : By binding to active sites on enzymes like DHODH, the compound may alter metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could result in changes in neuronal signaling, potentially influencing mood and anxiety levels.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research highlights the potential of pyrazole derivatives in drug development:
- Dihydroorotate Dehydrogenase Inhibitors : A series of compounds structurally similar to this compound were evaluated for their efficacy against DHODH. These studies demonstrated promising results in inhibiting viral replication and cellular growth .
- Neuroactive Compounds : Research on pyrazole derivatives has shown their ability to influence anxiety-related behaviors in animal models, suggesting that modifications to the pyrazole structure can yield compounds with significant neuropharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs include Flonoltinib Maleate (FM), Ruxolitinib phosphate, and Fedratinib, all of which are JAK2/FLT3 inhibitors used in preclinical or clinical settings (Table 1) . Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol and Analogous Compounds
*LogP values estimated using Colle-Salvetti density-functional methods .
Key Observations:
Substituent Effects: The methylpropyl group in the target compound provides less steric hindrance than FM’s isopropyl group but greater hydrophobicity than Ruxolitinib’s cyclopentyl moiety. This may enhance passive diffusion compared to Fedratinib, which has a polar trifluoromethyl group. The ethanolamine side chain distinguishes the target compound from FM and Fedratinib, which feature pyrimidine or piperazine rings. This structural difference likely improves solubility but may reduce binding affinity to kinase ATP pockets.
Pharmacological Implications: FM’s pyrimidine and fluorine substituents are critical for JAK2/FLT3 inhibition, as evidenced by preclinical studies . Ruxolitinib’s phosphate group enhances bioavailability, a feature absent in the target compound, which may require prodrug formulation for therapeutic use.
Synthetic and Analytical Considerations :
- The synthesis of such compounds typically involves Suzuki-Miyaura coupling for pyrazole functionalization, as seen in FM’s preparation .
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .
Research Findings and Hypotheses
- Computational Predictions : Density-functional theory (DFT) calculations based on the Colle-Salvetti correlation-energy formula predict that the target compound’s LogP (1.2–1.8) is lower than Fedratinib’s, favoring better aqueous solubility .
- Kinase Selectivity: While FM and Fedratinib exhibit nanomolar IC50 values for JAK2, the target compound’s simpler structure may require optimization (e.g., adding a pyrimidine ring) to achieve comparable activity .
Q & A
Q. What are the common synthetic routes for 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution between a pyrazole-methyl halide precursor and ethanolamine derivatives. Key steps include:
- Precursor Preparation : Reacting 1-(methylpropyl)pyrazole-4-carbaldehyde with reducing agents (e.g., NaBH₄) to yield the pyrazole-methanol intermediate.
- Halogenation : Converting the hydroxyl group to a halogen (e.g., using SOCl₂ or PBr₃) to generate the reactive pyrazole-methyl halide.
- Amination : Reacting the halide with ethanolamine under basic conditions (e.g., K₂CO₃) to form the target compound. Optimization strategies:
- Catalyst Screening : Use phase-transfer catalysts to enhance reaction rates in biphasic systems .
- Temperature Control : Maintain 50–60°C during amination to balance yield and side-product formation .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks:
- Pyrazole C4-CH₂-NH (δ ~3.2–3.5 ppm in ¹H NMR; δ ~45–50 ppm in ¹³C NMR).
- Ethanolamine backbone (NH at δ ~1.8–2.2 ppm; CH₂OH at δ ~3.6–3.8 ppm) .
- HPLC-MS : Quantify purity (≥95% as per industry standards) using reverse-phase C18 columns with UV detection at 254 nm. Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~238) .
- FTIR : Validate functional groups (N-H stretch ~3300 cm⁻¹; C-O stretch ~1050 cm⁻¹) .
Q. What initial biological screening assays are recommended to assess its potential therapeutic activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ kits. Pyrazole derivatives often target ATP-binding domains .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to controls like doxorubicin .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., β-adrenergic receptors) to evaluate ethanolamine moiety interactions .
Advanced Research Questions
Q. How do steric and electronic effects of the methylpropyl substituent influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The methylpropyl group at the pyrazole N1 position creates steric hindrance, reducing reaction rates in SN2 mechanisms. Mitigate by using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Electronic Effects : The electron-donating isobutyl group increases electron density at the pyrazole C4-CH₂ group, enhancing nucleophilicity. Quantify via Hammett plots using substituted analogs .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .
Q. What strategies can resolve discrepancies between computational predictions and experimental binding affinities in target interaction studies?
Methodological Answer:
- Force Field Refinement : Adjust AMBER/CHARMM parameters to account for pyrazole ring polarization and ethanolamine flexibility .
- Crystallography : Solve co-crystal structures (e.g., with kinases) to identify unmodeled water-mediated hydrogen bonds or π-stacking interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to validate computational models against SPR or ITC data .
Q. What are the challenges in establishing a robust structure-activity relationship (SAR) for pyrazole-ethanol derivatives, and how can they be addressed methodologically?
Methodological Answer:
- Challenge 1 : Conformational flexibility of the ethanolamine chain complicates SAR interpretation. Solution : Use constrained analogs (e.g., cyclopropane rings) or NMR-based conformational analysis .
- Challenge 2 : Off-target effects due to pyrazole’s promiscuity. Solution : Employ proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .
- Challenge 3 : Solubility limitations in biological assays. Solution : Derivatize with PEGylated groups or co-solvents (e.g., DMSO ≤0.1%) while monitoring aggregation via DLS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
